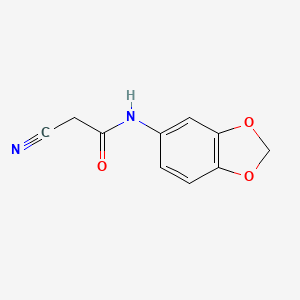

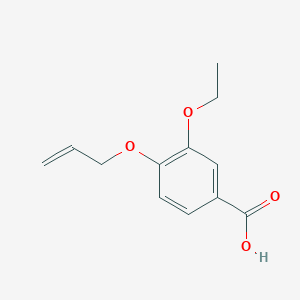

2-(4-acetylphenoxy)-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-acetylphenoxy)-N,N-dimethylacetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides. These compounds typically contain an acetamide group (the functional group consisting of a carbonyl group linked to a nitrogen atom), which is a characteristic feature in various synthesized and naturally occurring molecules. Acetamides are of significant interest due to their diverse applications in pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of appropriate amine precursors with acyl chlorides or anhydrides. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . Similarly, other acetamide derivatives have been synthesized through various reactions involving acetylation, amidation, and transsilylation processes, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . These methods highlight the versatility of acetamide chemistry and the potential routes that could be applied to synthesize "2-(4-acetylphenoxy)-N,N-dimethylacetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal and molecular structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide was determined using single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation, bond lengths, angles, and the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of the compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, transamidation, and nucleophilic substitution. The reactivity of the acetamide group is influenced by the substituents on the nitrogen and the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the susceptibility of the carbonyl carbon to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of hydrogen bonding, as observed in various acetamide compounds , can lead to higher melting points and boiling points due to the increased intermolecular forces. Additionally, the polarity of the acetamide group can affect the solubility of these compounds in organic solvents or water. Computational studies, such as DFT and ab initio methods, can provide insights into the thermodynamic stability and vibrational characteristics of these molecules .

Applications De Recherche Scientifique

X-ray Powder Diffraction in Potential Pesticides

2-(4-acetylphenoxy)-N,N-dimethylacetamide, related to N-derivatives of phenoxyacetamides, has been studied for its potential in pesticide development. X-ray powder diffraction has been used to characterize these compounds, indicating their relevance in the field of agricultural chemistry (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis Techniques

The compound plays a role in synthesis techniques. It has been used in the acetylation of amines with N,N-carbonyldiimidazole, showcasing its utility in organic synthesis (Chikkulapalli et al., 2015).

Hydrothermal Stability in Metal-Organic Frameworks

In the development of hydrothermally stable Zn(ii)-based metal-organic frameworks, this compound has shown significance. Its stability and adsorption capabilities, especially for gases like H2 and CO2, mark its importance in material science and environmental applications (Zhang et al., 2015).

Labeling in Pharmacokinetics

2-(4-acetylphenoxy)-N,N-dimethylacetamide has been utilized in labeling novel inhibitors, playing a critical role in pharmacokinetics and drug development. Its use in synthesizing labeled compounds demonstrates its application in medicinal chemistry (Latli et al., 2015).

Anticonvulsant Activity

Research into anticonvulsant activities of related compounds, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, demonstrates the relevance of similar acetamide derivatives in neuroscience and pharmacology (Pękala et al., 2011).

Role in Solvent Systems for Cellulosic Materials

In studies related to the degradation of cellulosic materials, this compound's solvent system properties have been explored, contributing to the field of polymer science and material processing (Potthast et al., 2002).

Propriétés

IUPAC Name |

2-(4-acetylphenoxy)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVBLNNUYSLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271470 |

Source

|

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylphenoxy)-N,N-dimethylacetamide | |

CAS RN |

731821-83-3 |

Source

|

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731821-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)